An In-Depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively work with and explore the therapeutic potential of this pyrazole derivative.
Chemical Identity and Physicochemical Properties
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities.[1][2] The structural representation of this molecule features a central pyrazole ring, substituted with an ethyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116344-16-2 | [3] |
| Molecular Formula | C12H12N2O2 | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Not explicitly available; related compounds have melting points in the range of 100-230 °C. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 460 K (187 °C)[4] and 1-phenyl-1H-pyrazole-4-carboxylic acid melts at 222-227 °C. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[5] |
Synthesis Methodology: A Plausible Pathway
A plausible synthetic workflow is outlined below:
Caption: A plausible two-step synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) and ethyl 2-propionylacetoacetate (1 equivalent) in absolute ethanol.
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Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Hydrolysis to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Suspend the synthesized ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as potassium hydroxide (2-3 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.[4]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., HCl) until the pH is acidic. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structure of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be confirmed using various spectroscopic techniques. While the specific spectra for this compound are not provided in the search results, the expected characteristic signals are outlined below based on the analysis of similar structures.[1][8]
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons of the phenyl group. - A singlet for the pyrazole ring proton. - A quartet and a triplet corresponding to the ethyl group protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring, the phenyl group, the ethyl group, and the carboxylic acid carbonyl. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid. - A C=O stretching band for the carboxylic acid. - C-H stretching bands for the aromatic and aliphatic groups. - C=N and C=C stretching bands for the pyrazole and phenyl rings. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ). |
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][9] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]
Caption: Diverse biological activities associated with the pyrazole scaffold.
The presence of the carboxylic acid moiety in 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a handle for further chemical modifications, such as the formation of amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This makes it an attractive starting point for the development of new therapeutic agents. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation and pain management.[2]
Safety and Handling
Based on the safety data sheet for 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the following GHS hazard classifications apply:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Wash hands thoroughly after handling.[12]
Storage:
Conclusion
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The rich pharmacological history of the pyrazole core suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics. Researchers are encouraged to explore its biological activities further, leveraging the information provided in this guide as a starting point for their investigations.
References
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Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(7), 8094-8105. [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
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RSC Advances. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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SIELC Technologies. (2018). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Retrieved from [Link]
- Angene Chemical. (2021). Safety Data Sheet - 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
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Rana, A., Siddiqui, N., & Khan, S. A. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(16), 2958. [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
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ResearchGate. (n.d.). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(118), 97363-97368.
- Fisher Scientific. (2024).
- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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